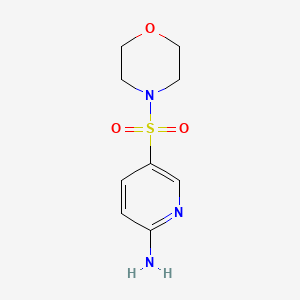

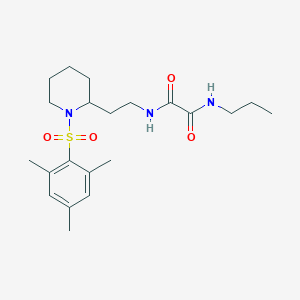

5-(Morpholinosulfonyl)pyridin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 5-(Morpholinosulfonyl)pyridin-2-amine is a chemical entity that can be derived from reactions involving morpholine, a secondary amine, as a key reactant. Although the provided papers do not directly discuss the synthesis or properties of 5-(Morpholinosulfonyl)pyridin-2-amine, they do provide insights into the reactivity of morpholine with other compounds, which can be extrapolated to understand the potential synthesis and properties of the target compound.

Synthesis Analysis

The synthesis of related compounds involves the use of morpholine in Mannich reactions, as described in the first paper. The reaction between a secondary amine, such as morpholine, and 5-cyano or 5-azidomethyl-8-hydroxyquinoline leads to the formation of 5,7-disubstituted oxine derivatives. These derivatives are obtained by nucleophilic displacement reactions, which are characterized by medium to fair yields and are confirmed through various spectroscopic methods including NMR, MS, and IR .

In the second paper, the reaction of ω-cyanoacetophenone derivatives with secondary amines, including morpholine, is explored. This reaction yields aminopyridine derivatives, which suggests that morpholine can participate in the formation of pyridine rings when reacted with appropriate precursors. The mechanism proposed involves the formation of enamines and carbanions, indicating that morpholine can act as a nucleophile in these reactions .

Molecular Structure Analysis

While the exact molecular structure of 5-(Morpholinosulfonyl)pyridin-2-amine is not discussed, the structure of related compounds can be inferred from the X-ray structure data provided for the product obtained from the reaction of 5-cyanomethyl-8-hydroxyquinoline and piperidine . This suggests that similar structural analysis techniques could be applied to determine the molecular structure of 5-(Morpholinosulfonyl)pyridin-2-amine.

Chemical Reactions Analysis

The chemical reactivity of morpholine-containing compounds is highlighted in the synthesis of aminopyridine derivatives. The formation of these compounds through reactions with cyanoacetophenone derivatives indicates that morpholine can engage in complex chemical reactions leading to heterocyclic compounds . This reactivity could be relevant when considering the synthesis and reactions of 5-(Morpholinosulfonyl)pyridin-2-amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are not directly reported in the provided papers. However, the characterization of the compounds using NMR, MS, and IR spectrometry suggests that these techniques could be employed to determine the physical and chemical properties of 5-(Morpholinosulfonyl)pyridin-2-amine. The solubility, melting point, and stability of the compound could be inferred from similar compounds synthesized using morpholine .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Catalysis

5-(Morpholinosulfonyl)pyridin-2-amine is involved in various chemical synthesis and catalysis processes. The compound's structural components, such as the morpholine ring, are integral in designing pharmacologically active compounds. For instance, morpholine derivatives have been extensively studied for their broad spectrum of pharmacological profiles, highlighting the significance of such structures in the development of new therapeutic agents. Additionally, heterocyclic compounds containing nitrogen, such as pyridine derivatives, play a crucial role in biochemistry and medicinal chemistry due to their diverse applications and biological activities (Asif & Imran, 2019).

Biogenic Amines and Food Safety

5-(Morpholinosulfonyl)pyridin-2-amine, as a biogenic amine, is significant in the context of food safety and quality. Biogenic amines like histamine, cadaverine, and putrescine are crucial in determining fish safety and quality. These amines are formed by the decarboxylation of amino acids and play essential physiological roles in various organisms. Understanding the relationships between biogenic amines and factors like nitrosamine formation can elucidate mechanisms of certain food poisoning incidents and ensure the safety of many fish products (Bulushi et al., 2009).

Environmental Applications

The compound also finds its relevance in environmental applications. For example, compounds like morpholine are involved in the photocatalytic degradation of pollutants in water. This process is crucial for mineralizing pollutants like pyridine and morpholine, ensuring the elimination of compounds that may pose a threat to the environment and water quality (Pichat, 1997).

Antitubercular Activity

Furthermore, the structure of 5-(Morpholinosulfonyl)pyridin-2-amine contributes to the medicinal significance of related compounds. For instance, derivatives of pyridine, like 2-isonicotinoylhydrazinecarboxamide, have demonstrated promising antitubercular activity. Such compounds are evaluated for their efficacy against various strains of mycobacteria, contributing to the development of new treatments for tuberculosis (Asif, 2014).

Biodegradation and Microbial Applications

The biodegradation of biogenic amines, including structures similar to 5-(Morpholinosulfonyl)pyridin-2-amine, is another critical area of application. Species of the genus Pseudomonas can degrade various biogenic amines, using them as carbon and energy sources. This capability has biotechnological applications, including the elimination of biogenic amines from different sources, which is crucial for food safety and environmental protection (Luengo & Olivera, 2020).

Safety and Hazards

5-(Morpholinosulfonyl)pyridin-2-amine is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335 . This indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety data sheets should be consulted for more detailed safety information .

Eigenschaften

IUPAC Name |

5-morpholin-4-ylsulfonylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3S/c10-9-2-1-8(7-11-9)16(13,14)12-3-5-15-6-4-12/h1-2,7H,3-6H2,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFLUKCFVYCDJCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CN=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Morpholinosulfonyl)pyridin-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B2508669.png)

![1-(sec-butyl)-N-cyclohexyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2508675.png)

![4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2508676.png)

![2-[3-(methylsulfanyl)phenyl]-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2508681.png)

![N-[1-(3,4-Dimethoxyphenyl)ethyl]hydroxylamine;hydrochloride](/img/structure/B2508682.png)

![7-(4-Chlorophenyl)sulfonyl-5-[(4-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2508685.png)

![N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2508692.png)